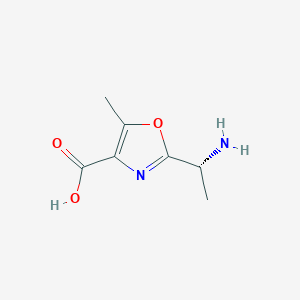

(R)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid

Description

Properties

CAS No. |

312958-46-6 |

|---|---|

Molecular Formula |

C7H10N2O3 |

Molecular Weight |

170.17 g/mol |

IUPAC Name |

2-[(1R)-1-aminoethyl]-5-methyl-1,3-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C7H10N2O3/c1-3(8)6-9-5(7(10)11)4(2)12-6/h3H,8H2,1-2H3,(H,10,11)/t3-/m1/s1 |

InChI Key |

PUACPIPASJLDBL-GSVOUGTGSA-N |

Isomeric SMILES |

CC1=C(N=C(O1)[C@@H](C)N)C(=O)O |

Canonical SMILES |

CC1=C(N=C(O1)C(C)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of ω-transaminase enzymes, which have been engineered for improved catalytic efficiency and thermostability . These enzymes facilitate the asymmetric reduction of ketones to produce chiral amines, which can then be further transformed into the desired oxazole compound.

Industrial Production Methods

Industrial production of ®-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid typically involves large-scale enzymatic processes. The use of biocatalysts, such as ω-transaminases, allows for efficient and environmentally friendly production of this compound. The reaction conditions are optimized to achieve high yields and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The oxazole ring can undergo substitution reactions, where different substituents can be introduced at various positions on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions are typically mild to preserve the integrity of the chiral center.

Major Products

The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and various substituted oxazole derivatives.

Scientific Research Applications

®-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, the compound forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), which then undergoes a series of transformations to produce the desired product . The chiral center plays a crucial role in determining the stereospecificity of these reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomers: (S)-Enantiomer

The (S)-enantiomer, (S)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid methyl ester, shares identical functional groups but differs in stereochemistry. NMR data for the (S)-enantiomer (δ = 5.02 ppm for the α-proton, J = 6.2 Hz) confirm structural similarity but distinct spatial arrangements . Enantiomeric differences critically influence biological activity; for example, the (R)-form is incorporated into GPCR-targeting peptides (e.g., endothelin receptor ligands), whereas the (S)-form may exhibit reduced binding affinity due to stereochemical mismatch .

Functional Group Derivatives

Methyl Ester vs. Carboxylic Acid

- Methyl Ester : The ester derivative (mp 126–128°C) is more lipophilic, facilitating membrane permeability in drug delivery. It serves as a protected intermediate, with a 76–91% yield in peptide coupling reactions .

- Carboxylic Acid : The free acid (mp 166–168°C) is polar, enhancing solubility in aqueous environments. It is directly utilized in cyclization reactions for peptide synthesis .

5-Methyloxazole-4-carboxylic Acid

This analog lacks the 1-aminoethyl substituent (CAS 103879-58-9, similarity score 0.61). The absence of the aminoethyl group reduces hydrogen-bonding capacity, lowering its utility in peptide backbone formation.

Role in Complex Molecules

The compound is integral to cyclic peptides like 1'(R)-2-(1-{[1'-(R)-2-(1-{[2-(1-aminoethyl)thiazole-4-carbonyl]amino}ethyl)-5-methyloxazole-4-carbonyl]amino}-1'(R)-2-methylpropyl)thiazole-4-carboxylic acid hydrochloride. Such peptides exhibit constrained conformations due to oxazole-thiazole linkages, enhancing receptor binding specificity .

Data Tables

Table 1: Physical Properties of Select Oxazole Derivatives

Table 2: Similarity Scores (CAS Database)

| CAS Number | Compound Name | Similarity Score |

|---|---|---|

| 118994-90-4 | (R)-2-(1-Aminoethyl)-5-methyloxazole-4-carboxylic acid | Reference (1.00) |

| 121432-12-0 | Structural isomer (unidentified) | 0.98 |

| 1216012-87-1 | 2-Methyloxazole-5-carboxylic acid | 0.87 |

| 103879-58-9 | 5-Methyloxazole-4-carboxylic acid | 0.61 |

Biological Activity

(R)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid is a chiral compound belonging to the oxazole derivative family, characterized by its unique structural features, including a methyloxazole ring, an aminoethyl side chain, and a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of (R)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (R)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid can be represented as follows:

Functional Groups

- Amino Group : Contributes to the compound's reactivity and potential interactions with biological targets.

- Carboxylic Acid : May participate in esterification reactions, enhancing its pharmacological properties.

- Oxazole Ring : Allows for electrophilic aromatic substitution under specific conditions.

Research indicates that (R)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid exhibits significant biological activity, particularly in the following areas:

- Anti-inflammatory Properties : Preliminary studies suggest its role in modulating inflammatory responses through interaction with specific receptors involved in pain and inflammation pathways.

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, which is crucial for treating neurodegenerative diseases.

Therapeutic Implications

The therapeutic potential of (R)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid includes applications in:

- Neurodegenerative Diseases : Its ability to interact with neurotransmitter systems may provide avenues for treatment.

- Inflammatory Disorders : As an anti-inflammatory agent, it could be beneficial in managing conditions characterized by excessive inflammation.

Synthesis and Evaluation

Several synthesis methods have been explored for (R)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid. For instance, one study highlighted a synthesis pathway involving the reaction of 3-methylisoxazole-4-carboxylic acid with various amines under controlled conditions .

Comparative Analysis

A comparative analysis of similar compounds reveals insights into the unique biological activity of (R)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid. The following table summarizes some related compounds and their distinct features:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 5-Amino-3-methylisoxazole-4-carboxylic acid | 0.80 | Exhibits distinct anti-inflammatory properties |

| 5-Methylisoxazole-4-carboxylic acid | 0.75 | Known for its role in various synthetic pathways |

| 5-Methoxyisoxazole-4-carboxylic acid | 0.72 | Contains a methoxy group affecting solubility |

| 2-Amino-3-methylisoxazole-4-carboxylic acid | 0.70 | Potentially useful in neuropharmacology |

This table emphasizes the structural diversity within the oxazole family while showcasing how (R)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid's unique configuration may confer specific biological activities not present in its analogs.

Immunosuppressive Properties

In another study focusing on isoxazole derivatives, compounds similar to (R)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid were evaluated for their immunosuppressive effects. The results indicated that certain derivatives exhibited significant inhibition of peripheral blood mononuclear cell proliferation, suggesting potential applications in autoimmune disorders .

Q & A

Q. What are the established synthetic routes for (R)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid, and how can reaction conditions be optimized for enantiomeric purity?

The synthesis of oxazole derivatives often involves cyclization of β-hydroxy amides or condensation reactions. For example, (S)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid methyl ester was synthesized via flow chemistry using Deoxo-Fluor® and MnO₂, achieving high regioselectivity under mild conditions . To optimize enantiomeric purity, chiral auxiliaries (e.g., tert-butoxycarbonyl groups) or asymmetric catalysis should be employed. Reaction parameters like temperature (e.g., reflux in acetic acid for 3–5 hours) and solvent polarity must be systematically tested to minimize racemization .

Q. How can NMR spectroscopy distinguish stereoisomers of this compound, and what key spectral features should be analyzed?

¹H-NMR is critical for stereochemical confirmation. For the methyl ester analog, the (S)-enantiomer shows a quartet at δ = 5.02 ppm (J = 6.2 Hz) for the chiral 1-aminoethyl group, with a doublet at δ = 1.36 ppm (J = 6.3 Hz) for the methyl protons. The oxazole ring’s methyl group appears as a singlet at δ = 2.68 ppm. Chiral shift reagents or derivatization with enantiopure agents (e.g., Mosher’s acid) can resolve overlapping signals in the parent carboxylic acid .

Q. What are the recommended protocols for purifying this compound, given its solubility profile?

The carboxylic acid moiety necessitates acidic aqueous workup. Recrystallization from polar aprotic solvents (e.g., DMF/acetic acid mixtures) is effective for removing byproducts like unreacted amines or esters. For the methyl ester derivative, column chromatography using ethyl acetate/hexane gradients (3:7 to 1:1) achieves >95% purity. Reverse-phase HPLC with C18 columns and 0.1% TFA in acetonitrile/water is recommended for chiral separation .

Advanced Research Questions

Q. How do steric and electronic effects influence the biological activity of analogs like 2-(4-chlorophenyl)-5-methyloxazole-4-carboxylic acid compared to the target compound?

Substituents on the oxazole ring modulate bioactivity. The 4-chlorophenyl analog (CAS RN 106833-79-8) exhibits enhanced lipophilicity (logP ~2.8), improving membrane permeability but potentially reducing solubility. Computational docking studies suggest the chlorine atom increases binding affinity to hydrophobic enzyme pockets (e.g., COX-2), whereas the aminoethyl group in the target compound may enable hydrogen bonding with catalytic residues. Comparative IC₅₀ assays and molecular dynamics simulations are needed to quantify these effects .

Q. What strategies resolve contradictions in reported biological data, such as conflicting IC₅₀ values for enzyme inhibition?

Discrepancies often arise from assay conditions (e.g., pH, co-solvents). For example, DMSO concentrations >1% can denature enzymes, artificially inflating IC₅₀. Standardize protocols using phosphate-buffered saline (pH 7.4) and validate results with orthogonal assays (e.g., SPR for binding kinetics vs. fluorogenic substrates for activity). Re-evaluate stereochemical purity via chiral HPLC, as residual (S)-enantiomers in racemic mixtures may skew dose-response curves .

Q. How can computational methods predict the stability of (R)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid under physiological conditions?

Density functional theory (DFT) calculations at the B3LYP/6-31G* level predict hydrolysis susceptibility at the oxazole ring’s 4-position. Accelerated stability studies (40°C, 75% RH for 6 months) combined with LC-MS degradation profiling identify major breakdown products (e.g., ring-opened dipeptides). Molecular orbital analysis (HOMO-LUMO gaps) further correlates electronic stability with substituent effects .

Methodological Notes

- Stereochemical Analysis : Use circular dichroism (CD) spectroscopy or X-ray crystallography (e.g., CCDC deposition for analog 5-methylisoxazole-4-carboxylic acid) to confirm absolute configuration .

- Data Reproducibility : Adopt FAIR data principles—publish raw NMR (FID files), HPLC chromatograms, and crystallographic data in repositories like Zenodo or Cambridge Structural Database.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.